molecular formula C7H10N2O3 B064243 ethyl 5-methoxy-1H-pyrazole-3-carboxylate CAS No. 180518-75-6

ethyl 5-methoxy-1H-pyrazole-3-carboxylate

Cat. No. B064243
M. Wt: 170.17 g/mol
InChI Key: LLRPCBOQOBERTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-methoxy-1H-pyrazole-3-carboxylate and its derivatives involves cyclocondensation reactions, which are highly regioselective under ultrasound irradiation, yielding high product yields within significantly reduced reaction times (Machado et al., 2011). Moreover, these compounds can be synthesized via Claisen condensation and Knorr cyclization, highlighting versatile pathways for generating a variety of pyrazole derivatives with broad application potential (Huang Jie-han, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 5-methoxy-1H-pyrazole-3-carboxylate derivatives exhibits planarity in the pyrazole ring, which is crucial for the compound's reactivity. Intramolecular hydrogen bonding and dimers linked by hydrogen bonds in the crystal structure suggest a propensity for forming stable conformations, which could influence their chemical behavior (Rodier et al., 1994).

Chemical Reactions and Properties

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including Sonogashira-type cross-coupling and cyclocondensation with dicarbonyl compounds, illustrating its utility in synthesizing condensed pyrazoles and pyrazolo[3,4-b]pyridin-3-ones (Arbačiauskienė et al., 2011). These reactions expand the compound's utility in creating diverse heterocyclic frameworks.

Physical Properties Analysis

Detailed investigations on the physical properties of ethyl 5-methoxy-1H-pyrazole-3-carboxylate derivatives reveal insights into their stability and reactivity. The crystalline structure and molecular geometry analysis through X-ray diffraction and DFT studies offer valuable information on the compound's solid-state characteristics and potential for interaction in various chemical environments (Zhao & Wang, 2023).

Chemical Properties Analysis

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate's chemical properties, such as its reactivity in nucleophilic substitution and condensation reactions, are crucial for its application in synthetic organic chemistry. The compound's ability to participate in regioselective synthesis and its reactivity towards various reagents underscore its versatility and importance in constructing complex molecular architectures (Machado et al., 2011; Arbačiauskienė et al., 2011).

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, highlighting their utility in constructing complex heterocyclic frameworks. The transformation of 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid into tetracyclic systems further exemplifies their role in synthesizing novel organic molecules (Arbačiauskienė et al., 2011).

Auxin Activities of Acylamides

The synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate via a one-pot reaction method and its further transformation into pyrazole carboxylic acids demonstrates its use in creating acylamides with potential biological activities. Although auxin activities were found to be not high, the exploration into its derivatives offers a pathway for discovering new compounds with agricultural applications (Yue et al., 2010).

Derivatives as Synthons for Further Reactions

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can be converted to their 1-unsubstituted analogs, showcasing their role in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are of interest for their potential in medicinal chemistry (Lebedˈ et al., 2012).

Highly Regioselective Synthesis

Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates synthesized under ultrasound irradiation from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride showcase an efficient methodology that significantly reduces reaction times. The high regioselectivity and yields in these syntheses highlight their importance in the development of regioselective routes for heterocyclic compounds (Machado et al., 2011).

properties

IUPAC Name

ethyl 3-methoxy-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRPCBOQOBERTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methoxy-1H-pyrazole-3-carboxylate

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